(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

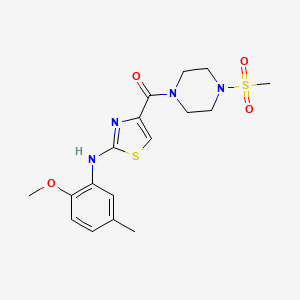

This compound features a thiazole core substituted at position 2 with a 2-methoxy-5-methylphenylamino group and at position 4 with a methanone-linked 4-(methylsulfonyl)piperazine. Such structural motifs are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or CNS disorders .

Properties

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S2/c1-12-4-5-15(25-2)13(10-12)18-17-19-14(11-26-17)16(22)20-6-8-21(9-7-20)27(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJDJVATHWPMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a thiazole derivative that has garnered interest for its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a methanone group, contributing to its biological profile. The structural formula is represented as follows:

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities. The specific compound of interest has been studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

A study conducted on various thiazole-piperazine derivatives reported that many synthesized compounds demonstrated moderate to good antimicrobial activity against several bacterial strains. The activity was evaluated using standard methods, and results indicated that the presence of both thiazole and piperazine moieties significantly enhanced the antimicrobial efficacy of the compounds tested .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5a | E. coli | 15 |

| 5b | S. aureus | 18 |

| 5c | P. aeruginosa | 12 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to the compound demonstrated significant inhibition of cell proliferation in A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A-431 | 5 |

| Compound Y | Jurkat | 3 |

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For example, molecular dynamics simulations have indicated that these compounds can bind effectively to proteins involved in cell signaling pathways, which may lead to apoptosis in cancer cells . The presence of functional groups such as methoxy and sulfonyl enhances their binding affinity and specificity.

Case Studies

- Synthesis and Evaluation : In one study, researchers synthesized a series of thiazole-piperazine derivatives and evaluated their biological activities. The results showed that modifications in the substituents on the thiazole ring significantly affected both antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of electron-withdrawing groups on the phenyl ring improved the cytotoxicity against cancer cells. This finding underscores the importance of chemical modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The target compound’s methylsulfonyl-piperazine group distinguishes it from non-sulfonylated analogs (e.g., ), enhancing hydrogen-bonding capacity and solubility.

- The 2-methoxy-5-methylphenyl group offers steric bulk similar to biphenyl () but with electron-donating methoxy effects, which may modulate metabolic oxidation .

Pharmacological Activity

Table 3: Reported Bioactivities of Structural Analogs

Insights :

- The methylsulfonyl group in the target compound may mimic COX-2 inhibitors (e.g., celecoxib) , though direct evidence is lacking.

Physicochemical Properties

Table 4: Predicted Properties vs. Analogs

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.